molecular formula C28H40O4 B018739 Suillin CAS No. 103538-03-0

Suillin

Cat. No.: B018739
CAS No.: 103538-03-0
M. Wt: 440.6 g/mol
InChI Key: TVYGOMSIBBSIKO-MLAGYPMBSA-N
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Description

Suillin is a tetraprenylphenol compound primarily isolated from fungi of the Suillus genus, such as Suillus luteus and Suillus placidus. It has a molecular formula of C₂₈H₄₀O₄ and exhibits a mixed-type inhibitory mechanism against acetylcholinesterase (AChE), with an IC₅₀ of 31.50 μM and a Ki of 17.25 μM . Structurally, this compound features a phenolic core with prenyl side chains, which contribute to its bioactivity. It is extracted via ethyl acetate or ethanol from dried fruiting bodies and has been studied for its dual roles in neuroprotection (via AChE inhibition) and anticancer activity (via apoptosis induction) .

Properties

CAS No.

103538-03-0

Molecular Formula

C28H40O4

Molecular Weight

440.6 g/mol

IUPAC Name

[3,4-dihydroxy-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] acetate

InChI

InChI=1S/C28H40O4/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-27(32-24(6)29)19-18-26(30)28(25)31/h10,12,14,16,18-19,30-31H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+

InChI Key

TVYGOMSIBBSIKO-MLAGYPMBSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1O)O)OC(=O)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C

Other CAS No.

103538-03-0

Synonyms

4-acetoxy-3-geranylgeranyl-1,2-dihydroxybenzene
suillin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iso-suillin

  • Structural Differences : Iso-suillin is a structural isomer of suillin, differing in the position of hydroxyl and prenyl groups .
  • Bioactivity: Anticancer: Iso-suillin induces apoptosis in human small-cell lung cancer H446 cells by activating caspase-8, caspase-9, and caspase-3 pathways. It upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, increasing the Bax/Bcl-2 ratio . IC₅₀: Iso-suillin’s IC₅₀ against H446 cells ranges from 6.82–20.45 μM, comparable to this compound’s potency in hepatoma cells (IC₅₀ ~2 μM for HepG2) .

Grifolin and Neogrifolin

  • Structural Similarities: Both are prenylphenols with a phenolic core but lack the extended prenyl chains of this compound .
  • Bioactivity :
    • Anticancer : Grifolin suppresses KRAS expression in colon cancer cells, while this compound targets mitochondrial and death receptor pathways .
    • Antioxidant : Neogrifolin shows stronger free radical scavenging activity (DPPH EC₅₀ = 119.1 μg/mL) compared to this compound, which lacks significant antioxidant effects .

Brunneins and Infractopicrin

  • Source : Isolated from Cortinarius brunneus and Cortinarius infractus, respectively .
  • AChE Inhibition :
    • Infractopicrin (IC₅₀ = 9.72 μM) and 10-hydroxy-infractopicrin (IC₅₀ = 12.7 μM) are more potent AChE inhibitors than this compound (IC₅₀ = 31.50 μM) .
    • Selectivity : Infractopicrin exhibits higher selectivity for AChE over butyrylcholinesterase (BuChE), whereas this compound’s selectivity remains uncharacterized .

Pharmacological Comparison

Acetylcholinesterase Inhibition

Compound IC₅₀ (μM) Ki (μM) Inhibition Type Selectivity (AChE/BuChE) Source
This compound 31.50 17.25 Mixed non-competitive Not reported Suillus luteus
Infractopicrin 9.72 N/A Competitive High Cortinarius infractus
Donepezil 0.0124 N/A Competitive High Synthetic
  • Mechanistic Insight : this compound reduces both Vmax and Km in AChE kinetics, suggesting binding to both free enzyme (E) and enzyme-substrate complex (ES) . In contrast, infractopicrin acts as a pure competitive inhibitor .

Anticancer Activity

Compound Target Cells (IC₅₀) Apoptotic Pathways Activated Key Regulatory Proteins
This compound HepG2 (2 μM), NSCLC-N6, KB Mitochondrial + Death receptor Bax↑, Bcl-2↓, cytochrome c release
Iso-suillin H446 (6.82–20.45 μM) Mitochondrial + Caspase cascade Caspase-3/8/9↑, Bax/Bcl-2 ratio↑
Grifolin SW480 colon cancer (15 μM) KRAS suppression p21↑, p53↑
  • Therapeutic Potential: this compound’s dual induction of apoptosis via mitochondrial and death receptor pathways makes it a broader-spectrum anticancer agent compared to iso-suillin or grifolin .

Advantages and Limitations

  • This compound :
    • Pros : Dual neuroprotective (AChE inhibition) and anticancer effects; high yield in Suillus species (~3.48% w/w in ethyl acetate extracts) .
    • Cons : Moderate AChE inhibition compared to synthetic drugs (e.g., donepezil) and other natural compounds (e.g., infractopicrin) .
  • Iso-suillin: Pros: Strong apoptosis induction in lung cancer; lower toxicity to normal lymphocytes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suillin
Reactant of Route 2
Suillin

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